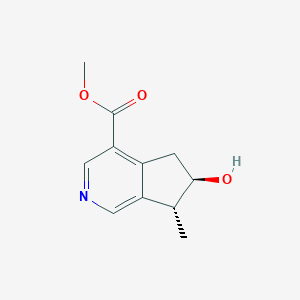
Isocantleyine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isocantleyine is a natural product that belongs to the class of indole alkaloids. It is extracted from the plant species Cantleya violacea and has been found to possess various biological activities. The compound has been the subject of scientific research due to its potential applications in medicine and agriculture.
作用機序
The exact mechanism of action of isocantleyine is not fully understood. However, it has been proposed that the compound exerts its biological activity by interfering with various cellular processes. Isocantleyine has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. The compound has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. Isocantleyine has been found to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
生化学的および生理学的効果
Isocantleyine has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. Isocantleyine has also been found to modulate the activity of various ion channels, including the voltage-gated potassium channel and the NMDA receptor. The compound has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, which may contribute to its cytoprotective effects.
実験室実験の利点と制限
Isocantleyine has several advantages and limitations for lab experiments. The compound is relatively easy to extract from the plant material and can be synthesized chemically. Isocantleyine has been found to possess various biological activities, which makes it a useful tool for studying cellular processes. However, the yield of isocantleyine from the plant material is relatively low, which makes it difficult to obtain large quantities of the compound. In addition, the exact mechanism of action of isocantleyine is not fully understood, which makes it challenging to interpret the results of experiments.
将来の方向性
Isocantleyine has several potential future directions for research. The compound has shown promising activity against various cancer cell lines and may have applications in cancer therapy. Isocantleyine has also been found to possess anti-inflammatory and antimicrobial properties, which may have applications in the treatment of various diseases. The exact mechanism of action of isocantleyine needs to be further elucidated to understand its full potential. In addition, more studies need to be conducted to determine the safety and efficacy of isocantleyine in vivo.
合成法
Isocantleyine can be extracted from the roots of Cantleya violacea using various methods such as Soxhlet extraction, maceration, and percolation. The extracted compound can be further purified using column chromatography or recrystallization. The yield of isocantleyine from the plant material is relatively low, which makes chemical synthesis an attractive option. A few synthetic approaches have been reported in the literature, including a total synthesis from tryptamine and a semi-synthesis from 5-hydroxytryptamine.
科学的研究の応用
Isocantleyine has been found to possess various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown significant cytotoxicity. Isocantleyine has also been found to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation in animal models. In addition, the compound has shown promising activity against various pathogenic bacteria and fungi.
特性
CAS番号 |
143564-04-9 |
|---|---|
製品名 |
Isocantleyine |
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC名 |
methyl (6R,7R)-6-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-6-8-4-12-5-9(11(14)15-2)7(8)3-10(6)13/h4-6,10,13H,3H2,1-2H3/t6-,10-/m1/s1 |
InChIキー |
MJGLQDXKEOEIFB-LHLIQPBNSA-N |
異性体SMILES |
C[C@H]1[C@@H](CC2=C(C=NC=C12)C(=O)OC)O |
SMILES |
CC1C(CC2=C(C=NC=C12)C(=O)OC)O |
正規SMILES |
CC1C(CC2=C(C=NC=C12)C(=O)OC)O |
同義語 |
5H-2-pyridine-4-carboxylic acid, 6,7-dihydro-6-hydroxy-7-methylmethyl ester isocantleyine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



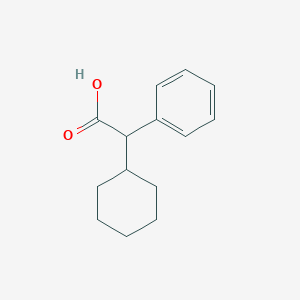
![tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B128064.png)
![1,4-Diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B128065.png)
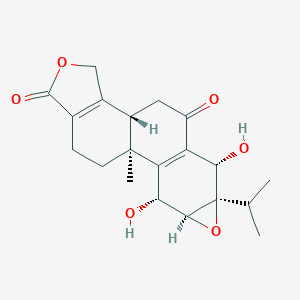
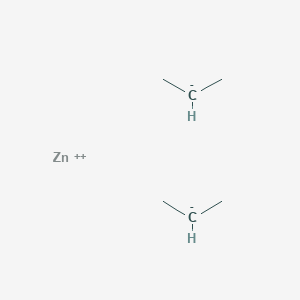
![3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B128073.png)
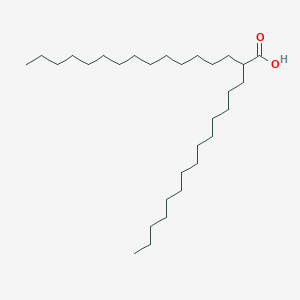
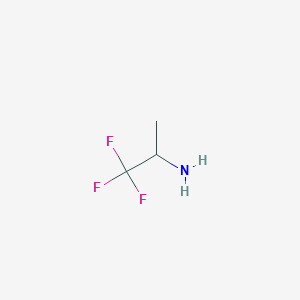
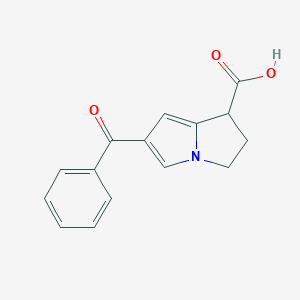
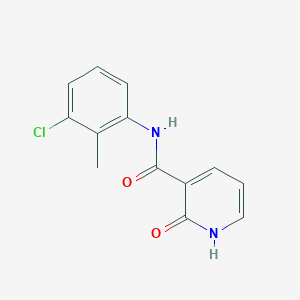
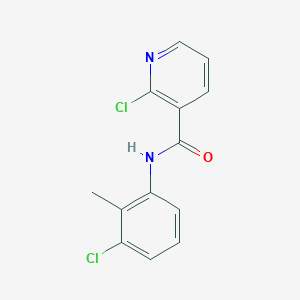
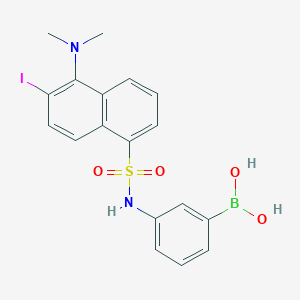
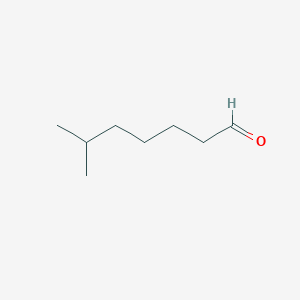
![N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B128095.png)